2-(4-Iodophenyl)piperidine
Overview
Description
2-(4-Iodophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenyl)piperidine typically involves the reaction of 4-iodoaniline with piperidine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-iodoaniline is coupled with a piperidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps like halogenation, amination, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like sodium chlorite and oxidizing agents under mild conditions.
Reduction: Zinc in acetic acid or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Piperidinones.
Reduction: Various substituted phenylpiperidines.
Substitution: Derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-(4-Iodophenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways such as the inhibition of specific enzymes or the activation of receptor sites, leading to therapeutic outcomes .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 2-(4-Iodophenyl)piperidine but without the iodophenyl substitution.
4-Iodophenyl derivatives: Compounds like 4-iodoaniline and 4-iodophenol, which share the iodophenyl group but differ in their core structures.
Piperidinones: Oxidized derivatives of piperidine, such as 2-piperidinone.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the 4-iodophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and a candidate for drug development .
Properties
IUPAC Name |
2-(4-iodophenyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSDQHSIOHGGIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311255 | |
Record name | 2-(4-Iodophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-13-0 | |
Record name | 2-(4-Iodophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383128-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Iodophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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